molecular formula C22H21ClN4O2 B11150393 [4-(4-Chlorophenyl)-4-hydroxypiperidino][3-(2-pyrimidinylamino)phenyl]methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidino][3-(2-pyrimidinylamino)phenyl]methanone

Cat. No.: B11150393
M. Wt: 408.9 g/mol
InChI Key: LKTPZEOZKNJZEH-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)-4-hydroxypiperidino][3-(2-pyrimidinylamino)phenyl]methanone is a methanone derivative featuring a 4-chlorophenyl group, a hydroxypiperidine ring, and a pyrimidinylamino-substituted phenyl moiety.

Properties

Molecular Formula

C22H21ClN4O2

Molecular Weight

408.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[3-(pyrimidin-2-ylamino)phenyl]methanone

InChI

InChI=1S/C22H21ClN4O2/c23-18-7-5-17(6-8-18)22(29)9-13-27(14-10-22)20(28)16-3-1-4-19(15-16)26-21-24-11-2-12-25-21/h1-8,11-12,15,29H,9-10,13-14H2,(H,24,25,26)

InChI Key

LKTPZEOZKNJZEH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC(=CC=C3)NC4=NC=CC=N4

Origin of Product

United States

Preparation Methods

The synthesis of [4-(4-Chlorophenyl)-4-hydroxypiperidino][3-(2-pyrimidinylamino)phenyl]methanone involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the attachment of the pyrimidine moiety. The synthetic route typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction using chlorobenzene and suitable reagents.

    Attachment of the Pyrimidine Moiety: The pyrimidine moiety is attached through a coupling reaction with the piperidine intermediate.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

[4-(4-Chlorophenyl)-4-hydroxypiperidino][3-(2-pyrimidinylamino)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[4-(4-Chlorophenyl)-4-hydroxypiperidino][3-(2-pyrimidinylamino)phenyl]methanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenyl)-4-hydroxypiperidino][3-(2-pyrimidinylamino)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

  • Core Methanone Scaffold: Central to all analogs.
  • Substituent Variability : Differences in aromatic rings (chlorophenyl, fluorophenyl), heterocycles (piperidine, piperazine, pyrimidine), and functional groups (hydroxy, sulfonyl, alkoxy).
Table 1: Structural Analogs and Substituent Variations
Compound Name Substituents on Methanone Core Molecular Formula Molecular Weight Reference
Target Compound 4-(4-Chlorophenyl)-4-hydroxypiperidino; 3-(2-pyrimidinylamino)phenyl Not explicitly stated Not provided N/A
(4-Chlorophenyl)(4-hydroxyphenyl)methanone 4-Chlorophenyl; 4-hydroxyphenyl C₁₃H₁₀ClO₂ 245.67
(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]methanone 4-Chlorophenyl; 4-piperidinyloxyphenyl C₁₈H₁₈ClNO₂ 315.79
(4-Chlorophenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone 4-Chlorophenyl; 4-(pyridin-2-yl)piperazinyl C₁₆H₁₆ClN₃O 301.77
Fenofibrate Impurity F (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone 4-Chlorophenyl; 4-isopropoxyphenyl C₁₆H₁₅ClO₂ 274.74

Key Observations :

  • The target compound’s hydroxypiperidino and pyrimidinylamino groups distinguish it from simpler analogs like Fenofibrate Impurity F .
  • Piperazine/pyridine-containing analogs (e.g., ) exhibit lower molecular weights but lack the hydroxypiperidino moiety, which may influence solubility and target binding.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Density (g/cm³) Boiling Point (°C) Solubility Purity (HPLC) Reference
Target Compound Predicted: ~1.2 Predicted: ~475 Likely low (lipophilic) Not provided N/A
(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]methanone 1.205 475.5 Not provided Not provided
Fenofibrate Impurity F 1.159 399.1 Chloroform, methanol >95%
(R)-6 (M. tuberculosis inhibitor) Not provided Not provided Not provided >95%

Key Findings :

  • The target compound’s predicted high boiling point (~475°C) aligns with analogs containing bulky substituents (e.g., ), suggesting low volatility.
  • Fenofibrate Impurity F’s lower molecular weight correlates with reduced boiling point and higher solubility in organic solvents .

Pharmacological and Functional Insights

Antipsychotic and Enzyme Inhibition Potential:

  • Mycobacterium tuberculosis Inhibitors : Analogs such as (R)-6 and (S)-19 with >95% optical purity and chlorophenyl groups show selective enzyme inhibition, suggesting the target compound could be optimized for similar applications.

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